An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-5-oxooctanal
An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-5-oxooctanal
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Computed Properties
4-Ethyl-5-oxooctanal is a bifunctional organic molecule containing both an aldehyde and a ketone functional group.[1][2][3] Its chemical structure and basic identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | 4-ethyl-5-oxooctanal[4] |
| CAS Number | 75424-66-7[4][5] |
| Molecular Formula | C10H18O2[4][5] |
| Molecular Weight | 170.25 g/mol [4][5] |
| Canonical SMILES | CCCC(=O)C(CC)CCC=O |
| InChI Key | SWPUHZZLJMOBBX-UHFFFAOYSA-N[5] |
The following table summarizes the computed physicochemical properties of 4-Ethyl-5-oxooctanal.
| Property | Predicted Value |
| XLogP3 | 2.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 7 |
| Exact Mass | 170.130679813[5] |
| Topological Polar Surface Area | 34.1 Ų |
| Heavy Atom Count | 12 |
Predicted Physical Properties
The physical properties of 4-Ethyl-5-oxooctanal are dictated by its molecular structure, which includes a polar carbonyl group and a nonpolar alkyl chain.
| Property | Predicted Characteristic | Rationale |
| Boiling Point | Higher than alkanes of similar molecular weight, but lower than corresponding alcohols.[6][7][8] | The presence of a polar carbonyl group leads to dipole-dipole interactions, increasing the boiling point compared to nonpolar alkanes.[6][8] However, the absence of hydroxyl groups prevents hydrogen bonding between molecules, resulting in a lower boiling point than alcohols of similar size.[6][7] |
| Solubility in Water | Sparingly soluble. | While the polar carbonyl groups can form hydrogen bonds with water, the long alkyl chain is hydrophobic, limiting its solubility.[7][9] Generally, aldehydes and ketones with more than four or five carbon atoms have decreased water solubility.[7] |
| Solubility in Organic Solvents | Soluble in common organic solvents. | The nonpolar character of the alkyl chain allows for good solubility in nonpolar or weakly polar organic solvents like benzene, ether, and chloroform, following the "like dissolves like" principle.[9] |
| Appearance and Odor | Likely a colorless liquid at room temperature.[9][10] | Lower molecular weight aldehydes and ketones are typically liquids.[9][10] The odor is expected to be less pungent and potentially more fragrant as the molecular size increases.[10] |
Predicted Spectroscopic Data
The spectroscopic signature of 4-Ethyl-5-oxooctanal would be characterized by the presence of both aldehyde and ketone functional groups.
| Spectroscopy | Predicted Chemical Shifts and Signals |
| Infrared (IR) Spectroscopy | - Strong C=O stretching absorption for the ketone around 1715 cm⁻¹.[11][12] - Strong C=O stretching absorption for the aldehyde around 1730 cm⁻¹.[11][12] - Characteristic C-H stretching of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹.[11][12][13] |
| ¹H NMR Spectroscopy | - A distinctive aldehyde proton (CHO) signal in the downfield region of 9-10 ppm.[11][12][14] - Protons on the carbon alpha to the carbonyl groups would be deshielded and appear in the 2.0-2.5 ppm range.[13][15] - Other alkyl protons would appear in the upfield region of 0.9-1.7 ppm. |
| ¹³C NMR Spectroscopy | - A characteristic carbonyl carbon signal for the ketone in the range of 200-215 δ.[11][12] - A characteristic carbonyl carbon signal for the aldehyde in a similar downfield range, typically around 200 δ.[11][12][13] |
| Mass Spectrometry | - A visible molecular ion peak (M⁺) is expected.[13][14] - Characteristic fragmentation patterns would include α-cleavage adjacent to the carbonyl groups and potentially a McLafferty rearrangement.[13][15] |
Hypothetical Synthesis Protocol
As there are no published synthesis routes for 4-Ethyl-5-oxooctanal, a plausible method would involve the acylation of an appropriate enolate. A potential retrosynthetic analysis suggests the disconnection at the C4-C5 bond, pointing towards a reaction between an enolate derived from 3-heptanone and an acyl chloride equivalent for the propanal moiety.
Proposed Reaction: Michael addition of a propyl magnesium bromide to 2-ethylpropenal, followed by oxidation.
Step 1: Grignard Reaction
-
Reactants: 2-ethylpropenal and propyl magnesium bromide (Grignard reagent).
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).
-
Procedure: The Grignard reagent is slowly added to a solution of 2-ethylpropenal in the anhydrous ether at a low temperature (e.g., 0 °C) with constant stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction is then quenched with a saturated aqueous solution of ammonium chloride.
-
Intermediate Product: 4-ethyl-1-octen-5-ol.
Step 2: Ozonolysis
-
Reactant: 4-ethyl-1-octen-5-ol from Step 1.
-
Solvent: A mixture of dichloromethane and methanol.
-
Procedure: A stream of ozone is bubbled through a cooled solution (-78 °C) of the alkene until the solution turns blue. The excess ozone is then removed by bubbling nitrogen through the solution. A reducing agent, such as dimethyl sulfide or zinc dust, is added to work up the ozonide intermediate.
-
Final Product: 4-Ethyl-5-oxooctanal.
Purification: The crude product would likely be purified using column chromatography on silica gel.
References
- 1. global.oup.com [global.oup.com]
- 2. pitt.primo.exlibrisgroup.com [pitt.primo.exlibrisgroup.com]
- 3. bowenstaff.bowen.edu.ng [bowenstaff.bowen.edu.ng]
- 4. 4-Ethyl-5-oxooctanal | C10H18O2 | CID 12575736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 4-ethyl-5-oxooctanal from JHECHEM CO LTD - ECHEMI [echemi.com]
- 6. docbrown.info [docbrown.info]
- 7. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 8. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]
